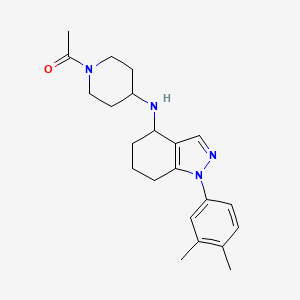
2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide, also known as BPHC, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the hydrazinecarboxamide family and is a derivative of the widely used anti-cancer drug, hydrazinecarboxamide.
Mécanisme D'action
The mechanism of action of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes that are essential for the survival and growth of cancer cells. 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to have several biochemical and physiological effects. Studies have shown that 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide can induce cell cycle arrest in cancer cells, which can prevent the cells from dividing and growing. Additionally, 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide in lab experiments is its potential anti-tumor activity. Additionally, 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide is a relatively stable compound and can be easily synthesized in the lab. However, one limitation of using 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide. One potential direction is to investigate the potential use of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide and its potential applications in cancer research. Finally, studies are needed to investigate the potential toxicity of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide and its effects on normal cells.
Méthodes De Synthèse
The synthesis of 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide involves the reaction of 3-bromobenzoyl chloride with 3-chlorophenylhydrazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has anti-tumor activity and can inhibit the growth of cancer cells in vitro. Additionally, 2-(3-bromobenzoyl)-N-(3-chlorophenyl)hydrazinecarboxamide has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O2/c15-10-4-1-3-9(7-10)13(20)18-19-14(21)17-12-6-2-5-11(16)8-12/h1-8H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFVWHNKEYUTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5986506.png)
![6-(4-morpholinyl)-4-[(3-nitrophenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B5986521.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986542.png)
![3-ethyl-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5986550.png)
![3-(4-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B5986558.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986566.png)

![N-{4-[(1,3-benzothiazol-2-ylthio)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}-N'-(2-methoxyphenyl)guanidine](/img/structure/B5986582.png)
![2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5986591.png)
![1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5986607.png)
![2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol](/img/structure/B5986610.png)
![2-({[1-(hydroxymethyl)propyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B5986615.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5986620.png)